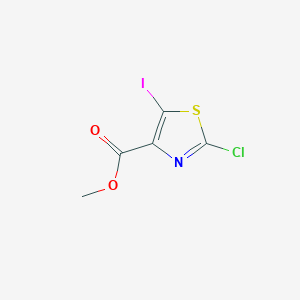

Methyl 2-chloro-5-iodothiazole-4-carboxylate

描述

Methyl 2-chloro-5-iodothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 2, iodine at position 5, and a methyl ester group at position 4. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. The presence of halogen atoms (Cl and I) and the ester group makes this compound a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules or metal-catalyzed cross-coupling reactions .

属性

IUPAC Name |

methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJIXXKUNSWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732095 | |

| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235034-78-2 | |

| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemistry: Methyl 2-chloro-5-iodothiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Industry: The compound is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.

作用机制

The mechanism by which Methyl 2-chloro-5-iodothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent types, positions, and functional groups. Below is a systematic comparison based on key derivatives identified in recent literature and chemical databases:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

| CAS No. | Compound Name | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| 135925-33-6 | Methyl 2-chloro-5-iodothiazole-4-carboxylate | Cl (2), I (5), COOCH3 (4) | Reference (1.00) | Reference compound |

| 1784463-68-8 | Methyl 5-chlorothiazole-4-carboxylate | Cl (5), COOCH3 (4) | 0.90 | Halogen position swapped (Cl at 5 vs. 2) |

| 41731-52-6 | Ethyl 2-chlorothiazole-4-carboxylate | Cl (2), COOCH2CH3 (4) | 0.85 | Ethyl ester vs. methyl ester |

| 1235034-76-0 | Methyl 2-amino-5-iodothiazole-4-carboxylate | NH2 (2), I (5), COOCH3 (4) | 0.98 | Amino group replaces Cl at position 2 |

| 900530-64-5 | Ethyl 5-iodothiazole-4-carboxylate | I (5), COOCH2CH3 (4) | 0.86 | No Cl substituent; ethyl ester |

Substituent Effects on Reactivity and Properties

Halogen Substituents (Cl vs. I): The iodine atom at position 5 in the target compound provides a heavier halogen, which enhances polarizability and facilitates participation in halogen bonding or Suzuki-Miyaura cross-coupling reactions. In contrast, Methyl 5-chlorothiazole-4-carboxylate (CAS 1784463-68-8) lacks this iodine, reducing its utility in heavy-metal-catalyzed reactions . Chlorine at position 2 increases electrophilicity at the thiazole ring, making the compound more reactive toward nucleophilic substitution compared to its amino-substituted analog (CAS 1235034-76-0) .

Ester Group Variations:

- Ethyl esters (e.g., CAS 41731-52-6) exhibit slightly lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. This impacts their applicability in aqueous-phase reactions .

Amino vs. Chloro Substituents: The amino-substituted derivative (CAS 1235034-76-0) shows enhanced hydrogen-bonding capacity, which could improve crystallization or binding affinity in drug design. However, it lacks the electrophilic chlorine required for certain coupling reactions .

Physicochemical Properties

- Melting Point: Halogen size impacts melting points; iodine’s larger atomic radius may lower the melting point compared to chloro analogs due to reduced packing efficiency in crystals.

- Solubility: Methyl esters generally exhibit higher solubility in organic solvents (e.g., DCM, THF) than ethyl esters .

生物活性

Methyl 2-chloro-5-iodothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-chloro-5-iodothiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be represented as follows:

The presence of halogen atoms (chlorine and iodine) enhances its reactivity and biological activity, making it a valuable scaffold in drug design.

Target Enzymes

This compound primarily interacts with various enzymes, influencing biochemical pathways critical for cellular function. Notably, it has been shown to inhibit:

- UDP-N-acetylmuramate/L-alanine ligase : This enzyme is essential for bacterial cell wall synthesis, making it a target for antimicrobial activity.

- Glycolytic enzymes : Such as hexokinase and pyruvate kinase, which are crucial for energy metabolism.

Antimicrobial Activity

Methyl 2-chloro-5-iodothiazole-4-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Klebsiella pneumoniae | 12.5 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

These findings indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics .

Antifungal Activity

The compound also demonstrates antifungal properties, with MIC values ranging from 1.56 to 6.25 µg/mL against various fungal strains such as Aspergillus and Candida species .

Antitumor Activity

Recent studies have highlighted the potential of methyl 2-chloro-5-iodothiazole-4-carboxylate as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 (gastric carcinoma) | 3.15 ± 1.68 |

| HCT116 (colon carcinoma) | 8.17 ± 1.89 |

| HeLa (cervical carcinoma) | 5.4 ± 0.05 |

These results suggest that the compound could serve as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, methyl 2-chloro-5-iodothiazole-4-carboxylate was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment for resistant bacterial infections .

Study on Antitumor Activity

A recent investigation into the cytotoxic effects of this compound on HeLa cells showed that it induces apoptosis through the activation of caspase pathways. The presence of halogen substituents was found to enhance its antiproliferative effects significantly .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of methyl 2-chloro-5-iodothiazole-4-carboxylate is crucial for its therapeutic application:

- Absorption : The compound is moderately soluble in organic solvents, facilitating absorption in biological systems.

- Distribution : It localizes primarily in the cytoplasm and mitochondria, where it interacts with metabolic enzymes.

- Metabolism : It undergoes hepatic metabolism, which may influence its bioavailability and efficacy.

Toxicity studies indicate that while the compound exhibits antimicrobial and anticancer properties, caution is warranted due to potential cytotoxic effects at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。